molecular formula C8H16N2O B2411085 Cycloheptylurea CAS No. 197311-88-9

Cycloheptylurea

Cat. No. B2411085
Key on ui cas rn: 197311-88-9
M. Wt: 156.229
InChI Key: SZGLLXJFYCJRPP-UHFFFAOYSA-N
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Patent
US05925635

Procedure details

N-(3-Cyanophenyl)-N'-(piperidin-4-yl)cycloheptylurea (2.07 g, 6.95 mmol) in tetrahydrofuran (100 ml) with triethylamine (7.64 mmol, 0.77 g, 1.1 ml) was cooled to 0° C. and a-toluenesulfonyl chloride (1.46 g, 7.64 mmol) in tetrahydrofuran (60 ml) was added dropwise. The reaction was allowed to cool to ambient temperature and was stirred for 18 h. The solvent was removed in vacuo and the residue patitioned between water and 5:1 ethyl acetate:acetone. The organic layer was washed with 1N HCl and 1N NaOH, then brine. It was dried (Na2SO4) and evaporated to give 2.63 g of crude product. Purification by medium pressure liquid chromatography on a silica gel column (350 g) gave N-(3-cyanophenyl)-N'-(1-((phenyl)methane)sulfonyl)piperidin-4-yl)cycloheptylurea (1.81 g, 4.0 mmol, 58%, mp 203-204° C.); HRMS (M+H)+ calc. 453.196038, found 453.198085.
Name
N-(3-Cyanophenyl)-N'-(piperidin-4-yl)cycloheptylurea
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
C(C1C=C([N:9]([CH:19]2[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)[C:10]([NH:12]C2CCNCC2)=[O:11])C=CC=1)#N.C(N(CC)CC)C.C1(CS(Cl)(=O)=O)C=CC=CC=1>O1CCCC1>[CH:19]1([NH:9][C:10]([NH2:12])=[O:11])[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1

Inputs

Step One
Name
N-(3-Cyanophenyl)-N'-(piperidin-4-yl)cycloheptylurea
Quantity
2.07 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)N(C(=O)NC1CCNCC1)C1CCCCCC1
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.46 g
Type
reactant
Smiles
C1(=CC=CC=C1)CS(=O)(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
The organic layer was washed with 1N HCl and 1N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 2.63 g of crude product
CUSTOM
Type
CUSTOM
Details
Purification by medium pressure liquid chromatography on a silica gel column (350 g)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CCCCCC1)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4 mmol
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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